molecular formula C30H48O4 B008312 Jegosapogenol B CAS No. 19882-11-2

Jegosapogenol B

Cat. No. B008312
CAS RN: 19882-11-2
M. Wt: 472.7 g/mol
InChI Key: UHVLMLUQNCPVOJ-AXOVLVJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jegosapogenol B is a triterpenoid saponin that is found in various plants, including Radix Hedysari and Radix Astragali. It has been the subject of scientific research due to its potential therapeutic properties. In

Mechanism Of Action

Jegosapogenol B exerts its biological effects by regulating various signaling pathways in the body. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. It also induces apoptosis in cancer cells by activating the caspase-dependent pathway.

Biochemical And Physiological Effects

Jegosapogenol B has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It also improves insulin sensitivity by enhancing the activity of AMPK signaling pathway.

Advantages And Limitations For Lab Experiments

Jegosapogenol B has several advantages for lab experiments. It is a natural compound that can be easily extracted from plants or synthesized in a laboratory. It is also relatively stable and has a long shelf life. However, Jegosapogenol B has some limitations for lab experiments. It is highly hydrophobic and has poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of Jegosapogenol B. One area of research is to explore its potential therapeutic effects on other diseases, such as neurodegenerative diseases and autoimmune diseases. Another area of research is to investigate the molecular mechanisms underlying its biological effects, which can provide insights into the development of new drugs. Finally, the development of new methods for the synthesis and delivery of Jegosapogenol B can improve its bioavailability and pharmacokinetics, which can enhance its therapeutic potential.
Conclusion
In conclusion, Jegosapogenol B is a triterpenoid saponin that has been studied for its potential therapeutic effects on various diseases. It exerts its biological effects by regulating various signaling pathways in the body. Although it has some limitations for lab experiments, Jegosapogenol B has several advantages and has promising future directions for research.

Synthesis Methods

Jegosapogenol B can be extracted from plants or synthesized in a laboratory. The most common method of synthesis involves the hydrolysis of the corresponding saponin, followed by the reduction of the resulting aglycone. This method has been used to produce Jegosapogenol B in high purity and yield.

Scientific Research Applications

Jegosapogenol B has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied for its potential therapeutic effects on various diseases, such as cancer, hepatitis, and cardiovascular diseases.

properties

CAS RN

19882-11-2

Product Name

Jegosapogenol B

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol

InChI

InChI=1S/C30H48O4/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22-30(18,16-31)23(33)24(25)34-22/h8,18-24,31-33H,9-16H2,1-7H3/t18-,19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1

InChI Key

UHVLMLUQNCPVOJ-AXOVLVJBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)C)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)C)O)C)C

Origin of Product

United States

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